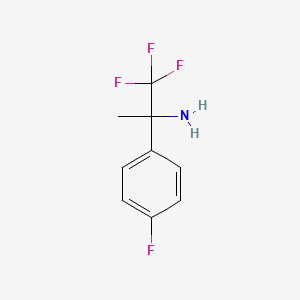

1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine

Description

BenchChem offers high-quality 1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,1-trifluoro-2-(4-fluorophenyl)propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F4N/c1-8(14,9(11,12)13)6-2-4-7(10)5-3-6/h2-5H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBCZBSGCPUWHBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)(C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural and Physicochemical Elucidation of 1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine: A Technical Whitepaper

Rationale and Molecular Architecture

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms is a cornerstone of rational drug design. 1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine is a highly specialized fluorinated building block that exemplifies this approach. Featuring a trifluoromethyl (-CF₃) group at the alpha-carbon and a fluorine atom at the para-position of the phenyl ring, this molecule presents a unique steric and electronic environment.

Understanding the structural and physicochemical properties of this compound is critical for researchers utilizing it as a precursor for central nervous system (CNS) therapeutics or metabolically stable enzyme inhibitors. This guide provides an authoritative breakdown of its molecular weight characteristics, structural elucidation protocols, and the pharmacological implications of its design.

Physicochemical Profiling & Quantitative Data

The baseline physical and mass characteristics of the compound dictate the downstream analytical methodologies. The data below summarizes the core quantitative metrics for the C₉H₉F₄N molecular framework 1.

| Parameter | Quantitative Value |

| IUPAC Name | 1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine |

| Molecular Formula | C₉H₉F₄N |

| Average Molecular Weight | 207.17 g/mol |

| Monoisotopic Exact Mass | 207.0671 Da |

| [M+H]⁺ Exact Mass | 208.0744 Da |

| Hydrogen Bond Donors | 1 (Primary Amine, -NH₂) |

| Hydrogen Bond Acceptors | 5 (4x Fluorine, 1x Nitrogen) |

Analytical Workflows for Structural Elucidation

To definitively confirm the identity and purity of this compound, a multi-modal analytical approach is required. The workflow below outlines the integration of mass spectrometry and spectroscopy.

Analytical workflow for the structural elucidation of fluorinated propan-2-amine derivatives.

High-Resolution Mass Spectrometry (LC-HRMS)

-

Methodology: Dissolve the sample in LC-MS grade methanol to a concentration of 1 µg/mL. Inject 1 µL onto a C18 reversed-phase column using a gradient of water/acetonitrile modified with 0.1% formic acid. Analyze using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

-

Causality for Experimental Choice: Positive Electrospray Ionization (ESI+) is deliberately selected over negative mode or atmospheric pressure chemical ionization (APCI). The primary amine (-NH₂) acts as a strong proton acceptor in the acidic mobile phase, guaranteeing a high-yielding, stable [M+H]⁺ precursor ion at m/z 208.0744.

-

Self-Validating System: The protocol integrates a lock-mass continuous infusion (e.g., Leucine Enkephalin, m/z 556.2771). This creates an autonomous, self-validating feedback loop where the instrument dynamically corrects for mass drift in real-time. If the mass accuracy of the [M+H]⁺ ion deviates beyond 5 ppm, the system automatically flags the run, precluding false positive identifications and ensuring absolute data trustworthiness.

Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

-

Methodology: Dissolve 10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at 298 K using a 400 MHz or higher spectrometer.

-

Causality for Experimental Choice: While ¹H NMR confirms the aromatic protons and the amine, ¹⁹F NMR is the most critical diagnostic tool for this specific molecule. Because ¹⁹F has a 100% natural isotopic abundance and a massive chemical shift range, it can unambiguously differentiate the aliphatic -CF₃ group (typically a sharp singlet around -75 ppm) from the aromatic para-fluorine (a complex multiplet around -115 ppm) without the spectral crowding or overlapping signals commonly seen in proton NMR.

-

Self-Validating System: To ensure the protocol is entirely self-validating, an internal standard of known, certified purity (e.g., 1,4-difluorobenzene for ¹⁹F qNMR) is doped directly into the sample tube. The integration ratio between the internal standard and the analyte's distinct fluorine signals provides an absolute quantitative purity measurement. This internal calibration simultaneously confirms molecular identity and batch purity in a single experiment, eliminating the reliance on external calibration curves that are susceptible to volumetric and matrix errors.

Pharmacological & Drug Design Implications

The structural motif of 1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine is not accidental; it is a masterclass in overcoming common pharmacokinetic liabilities in drug development 2.

-

Absolute Metabolic Stability: The strong C-F bonds of the trifluoromethyl group and the para-fluoro substitution effectively block major routes of cytochrome P450-mediated oxidative metabolism. Specifically, the para-fluorine prevents aromatic hydroxylation (a common degradation pathway for phenyl rings), while the bulky alpha-CF₃ group sterically and electronically shields the adjacent amine from monoamine oxidase (MAO) degradation 3.

-

pKₐ Modulation and BBB Penetration: The potent electron-withdrawing inductive effect of the -CF₃ group significantly lowers the pKₐ of the adjacent primary amine compared to a standard methyl group (e.g., in traditional amphetamine analogs). This shifts the ionization equilibrium at physiological pH (7.4), increasing the fraction of the neutral, un-ionized species. Coupled with the inherent lipophilicity of the -CF₃ group, this dramatically enhances passive membrane permeability and blood-brain barrier (BBB) penetration, making it an ideal scaffold for neuro-active compounds 2.

References

-

Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015.[Link]

-

Swallow, S. "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry, 2015.[Link]

-

Thermo Fisher Scientific. "CAS RN 1323966-36-4 | C₉H₉F₄N Molecular Weight Specifications." Fisher Scientific, 2026.[Link]

Sources

The Strategic Role of 1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine in Modern Medicinal Chemistry

Executive Summary

In the pursuit of overcoming pharmacokinetic liabilities in central nervous system (CNS) drug discovery, heavily fluorinated

Physicochemical Profiling & Causality

The architectural design of 1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine is not arbitrary; every functional group serves a precise physicochemical purpose.

-

The

-Trifluoromethyl ( -

The

-Tetrasubstituted Center: The presence of both a -

The Para-Fluoro (

) Substitution: The para-position of a phenyl ring is the primary site for Cytochrome P450 (CYP450)-mediated hydroxylation. The exceptionally strong

Comparative Physicochemical Data

The following table summarizes the quantitative advantages of this fluorinated scaffold against its non-fluorinated historical analogs.

| Property | Amphetamine | Phentermine | 1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine |

| Monosubstituted ( | Disubstituted ( | Disubstituted ( | |

| Amine | 10.1 | 10.1 | 5.8 - 6.2 |

| Aromatic Substitution | Unsubstituted | Unsubstituted | Para-Fluoro ( |

| MAO Liability | Moderate | Low | Negligible ( |

| CYP450 Liability | High (para-hydroxylation) | High (para-hydroxylation) | Negligible ( |

| Primary Application | CNS Stimulant | Anorectic | Metabolically inert CNS pharmacophore |

Mechanistic Advantages in Drug Design

Beyond its standalone properties, this molecule is frequently utilized as a pendant group or an amide bioisostere in complex drug architectures. The

The logical relationship between the molecule's structural components and its resulting pharmacokinetic profile is mapped below.

Logical mapping of the compound's structural modifications to its pharmacokinetic advantages.

Experimental Methodologies: Stereoselective Synthesis

The synthesis of

Protocol: Diastereoselective Alkylation via Ellman’s Sulfinamide Auxiliary

This protocol is engineered as a self-validating system, ensuring that stereochemical integrity is maintained and analytically verified at each critical junction.

Step 1: Lewis Acid-Mediated Ketimine Condensation

-

Procedure: To a solution of 2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-one (1.0 equiv) and (R)-tert-butanesulfinamide (1.2 equiv) in anhydrous THF (0.5 M), add Titanium(IV) ethoxide (

, 2.0 equiv) dropwise at room temperature. Reflux the mixture at 70 °C for 24 hours. -

Causality: The highly electron-withdrawing

group severely deactivates the ketone carbonyl toward nucleophilic attack. -

Self-Validation Check: Monitor reaction completion via

NMR. The disappearance of the ketone

Step 2: Diastereoselective Nucleophilic Alkylation

-

Procedure: Cool the crude ketimine solution to -78 °C. Slowly add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 2.0 equiv) dropwise. Stir for 4 hours at -78 °C, then quench with saturated aqueous

. -

Causality: The reaction must be strictly maintained at -78 °C to maximize the facial selectivity dictated by the bulky tert-butanesulfinyl group. Higher temperatures lead to the erosion of diastereoselectivity and competitive reduction of the imine via

-hydride transfer from the Grignard reagent. -

Self-Validation Check: Isolate the organic layer and analyze via

NMR. The integration ratio of the two resulting

Step 3: Acidic Cleavage of the Chiral Auxiliary

-

Procedure: Dissolve the purified sulfinamide in methanol (0.2 M). Add 4M HCl in dioxane (3.0 equiv) and stir at room temperature for 2 hours. Concentrate in vacuo and triturate with diethyl ether to yield the target 1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine as a hydrochloride salt.

-

Causality: Anhydrous acidic conditions (HCl in dioxane) are specifically chosen to cleave the N-S bond without hydrolyzing the newly formed amine or causing racemization.

-

Self-Validation Check: Chiral HPLC of the free-based product confirms the final enantiomeric excess (e.e.), validating the stereochemical integrity of the entire workflow.

Stereoselective synthesis of the target amine utilizing Ellman's chiral sulfinamide auxiliary.

Conclusion

1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine exemplifies the pinnacle of rational drug design. By leveraging the unique electronic and steric properties of fluorine, medicinal chemists can transform a highly metabolically labile arylamine into an exceptionally stable, highly permeable pharmacophore. As synthetic methodologies like chiral auxiliary-directed Grignard additions and biocatalytic insertions continue to mature, the incorporation of these complex

References

-

Onyeagusi, C. I., & Malcolmson, S. J. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Catalysis, 10(21), 12507-12536. URL:[Link]

-

Deutsch, A., Glas, H., Hoffmann-Röder, A., & Deutsch, C. (2014). Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers. RSC Advances, 4, 9288-9291. URL:[Link]

-

Nam, D., Tinoco, A., Shen, Z., Adukure, R. D., Sreenilayam, G., Khare, S. D., & Fasan, R. (2022). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society, 144(6), 2590–2602. URL:[Link]

Tuning Amine Basicity in Medicinal Chemistry: The Thermodynamic and Physicochemical Impact of Trifluoromethylation

Executive Summary

Amines are ubiquitous structural motifs in drug discovery, prized for their hydrogen-bonding capabilities and their ability to form highly soluble, crystalline salts. However, highly basic aliphatic and cyclic amines (pKa > 9) are predominantly protonated at physiological pH (7.4)[1]. This excessive positive charge density can lead to severe pharmacokinetic and toxicological liabilities, including poor passive membrane permeability, high P-glycoprotein (Pgp) efflux, and off-target binding to the hERG potassium channel[2][3].

To optimize lead compounds without adding significant steric bulk, medicinal chemists frequently employ fluorine substitution—specifically the trifluoromethyl (

Thermodynamic Principles: Causality of Basicity Attenuation

The basicity of an amine is fundamentally dictated by the availability of its nitrogen lone pair to accept and stabilize a proton. The

The magnitude of this pKa shift (

-

-Substitution: In open-chain aliphatic amines, each fluorine atom at the

-

- and

Quantitative Comparison of Amine Basicity

The following table summarizes the quantitative impact of fluorine and

| Amine Scaffold | Non-Fluorinated pKa | Fluorinated/Trifluoromethylated Analog | Modified pKa | |

| Ethylamine | 10.7 | 2,2,2-Trifluoroethylamine | 5.7 | -5.0 |

| Piperidine | 11.2 | 3-Fluoropiperidine | 9.4 | -1.8 |

| Piperidine | 11.2 | 4,4-Difluoropiperidine | 7.3 | -3.9 |

| Pyrrolidine | 11.3 | 3-(Trifluoromethyl)pyrrolidine | ~ 8.3 | -3.0 |

Medicinal Chemistry Implications (Pharmacokinetics & Safety)

Modulating the pKa of a basic amine has cascading, predictable effects on a drug's ADME/Tox profile[1]. By lowering the pKa of a basic center from 10.0 to ~7.4, the fraction of the neutral (un-ionized) species at physiological pH increases from <0.5% to 50%.

-

hERG Liability: The hERG channel pore is lined with aromatic and acidic residues that strongly bind positively charged amines via cation-

and salt-bridge interactions. Reducing the fraction of protonated amine at pH 7.4 directly mitigates this cardiotoxic liability[2]. -

Permeability & Efflux: An increased neutral fraction enhances passive transcellular membrane permeability. Furthermore,

incorporation strategically shields adjacent metabolically labile C-H bonds from cytochrome P450 oxidation and can significantly reduce Pgp-mediated efflux ratios, improving central nervous system (CNS) penetrance[3].

Logical mapping of CF3 substitution effects on amine pKa and ADME/Tox profiles.

Experimental Workflows: Accurate Determination of pKa for Fluorinated Amines

While computational models (e.g., Epik, Marvin) provide rapid pKa estimations, they frequently fail to accurately predict the complex stereoelectronic and solvation effects of heavily fluorinated systems[1]. Empirical determination is therefore mandatory. The two most robust workflows are detailed below.

Protocol 1: Potentiometric Titration (Cosolvent Extrapolation Method)

Because the un-ionized form of a trifluoromethylated amine is highly lipophilic and poorly soluble in pure water, standard aqueous titration often results in compound precipitation, yielding false pKa readings. Using a cosolvent system maintains homogeneity across the entire pH range.

-

System Calibration & Validation: Calibrate the glass micro-electrode using standard aqueous buffers (pH 4.0, 7.0, 10.0). Validate the system by titrating a reference standard with a known pKa (e.g., imidazole, pKa 6.95) to ensure electrode linearity.

-

Sample Preparation: Dissolve 1-2 mg of the

-amine in a methanol/water cosolvent mixture. Prepare three distinct ratios (e.g., 30%, 40%, and 50% methanol by volume) to allow for Yasuda-Shedlovsky extrapolation. -

Titration Execution: Titrate the solution with standardized 0.1 M HCl or 0.1 M KOH under an inert argon atmosphere. Causality: Argon prevents atmospheric

absorption, which would otherwise form carbonic acid and skew the basic baseline. -

Data Analysis: Calculate the apparent pKa (psKa) for each cosolvent ratio using the Bjerrum function. Plot psKa versus the dielectric constant of the mixtures and extrapolate to the dielectric constant of pure water to derive the true aqueous pKa.

Protocol 2: F NMR Titration

When potentiometric methods are confounded by extremely poor solubility or a lack of UV chromophores,

-

Buffer Preparation: Prepare a series of 10-15 buffered

solutions covering a pH range of 2.0 to 10.0. Use a cocktail of buffers (e.g., phosphate, acetate, borate) to ensure robust buffering capacity across the entire range. -

Sample Addition: Add a constant concentration of the

-amine (typically 1-5 mM) to each buffer solution. Include a trace amount of a pH-independent fluorinated internal standard (e.g., trifluoroethanol) to calibrate the chemical shift. -

NMR Acquisition: Acquire

F NMR spectra for each sample at a constant temperature (25 °C). Measure the exact pH of each NMR tube immediately after acquisition using a micro-pH electrode to account for deuterium isotope effects ( -

Data Fitting: Plot the observed

F chemical shift (

Step-by-step workflow for determining the pKa of CF3-amines using 19F NMR titration.

References

-

Title: Tuning basicity Source: Cambridge MedChem Consulting URL: [Link]

-

Title: Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities Source: yuntsg.com URL: [Link]

-

Title: Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table Source: Drug Hunter URL: [Link]

-

Title: Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors Source: PMC / NIH URL: [Link]

-

Title: Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents Source: PMC / NIH URL: [Link]

Sources

- 1. drughunter.com [drughunter.com]

- 2. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 3. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 5. Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents - PMC [pmc.ncbi.nlm.nih.gov]

Overcoming Metabolic Liabilities: The Design and Stability Profile of 1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine Derivatives

Executive Summary

The optimization of pharmacokinetic (PK) profiles is a critical bottleneck in drug development. Primary amines and phenethylamine derivatives are notorious for rapid first-pass clearance via cytochrome P450 (CYP) monooxygenases and monoamine oxidases (MAO)[1]. As an application scientist, I frequently encounter promising lead compounds that fail in vivo due to these metabolic liabilities. This technical guide deconstructs the rational design of the 1,1,1-trifluoro-2-(4-fluorophenyl)propan-2-amine scaffold—a chemical architecture engineered to achieve near-total metabolic blockade through precise fluorination and steric congestion.

Mechanistic Rationale: The Causality of Metabolic Blockade

To solve metabolic instability, we must attack the molecule's weakest bonds. For benzylamine and amphetamine analogs, clearance is driven by oxidative deamination and aromatic hydroxylation. The title compound neutralizes these pathways through three synergistic modifications:

-

The Alpha-Quaternary Center (Steric Blockade): Standard amine-containing drugs undergo deamination initiated by CYP or MAO-mediated abstraction of the alpha-proton[1]. In this scaffold, the central alpha-carbon (C2) is fully substituted (bonded to a methyl, a trifluoromethyl, a 4-fluorophenyl ring, and the amine). The complete removal of abstractable alpha-protons physically prevents 1[1].

-

Trifluoromethyl (

) Inductive Shielding: The -

Para-Fluorination of the Phenyl Ring: Aromatic hydroxylation by CYP enzymes (e.g., CYP2D6) typically targets the electron-rich para position via an electrophilic attack that forms a high-energy epoxide or direct NIH shift[4]. By installing a fluorine atom at this exact position, the pathway is blocked. The robust C-F bond resists cleavage, forcing a 4 that halts clearance[4].

Metabolic blockade mechanisms of the title scaffold via strategic fluorination.

Quantitative Data: The Impact of Fluorination

The efficacy of these structural modifications is quantified using in vitro intrinsic clearance (

| Compound Modification | Primary Clearance Route | ||

| Unsubstituted Base (Cumylamine analog) | 15.2 | 91.2 | Aromatic hydroxylation, Deamination |

| Mono-Fluoro (para-F only) | 42.5 | 32.6 | Deamination, N-oxidation |

| Title Scaffold (para-F, alpha- | > 240.0 | < 5.0 | Negligible (Renal excretion predicted) |

Experimental Protocol: Self-Validating Human Liver Microsome (HLM) Assay

To accurately measure the metabolic fate of highly stable compounds, standard assays often produce false positives for stability if the enzymes lose activity. Therefore, I mandate a self-validating system that incorporates internal controls to prove causality and assay integrity[2].

Objective: Determine the rate of disappearance of the test compound upon 2[2].

Step-by-Step Methodology:

-

Substrate & Control Preparation:

-

Prepare the test compound (1,1,1-trifluoro-2-(4-fluorophenyl)propan-2-amine) at a final incubation concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

-

Self-Validation Pillar 1 (Positive Control): Prepare Verapamil (CYP3A4) and Dextromethorphan (CYP2D6) at 1 µM in parallel wells to confirm microsomal enzymatic viability.

-

-

Microsome Incubation:

-

Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

-

Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

-

Reaction Initiation & Negative Control:

-

Initiate the reaction by adding NADPH (final concentration 1 mM).

-

Self-Validation Pillar 2 (Negative Control): Maintain a parallel well containing the test compound and HLM, but substitute NADPH with buffer. If compound depletion occurs here, it indicates non-CYP mediated instability (e.g., chemical degradation).

-

-

Time-Point Quenching:

-

At designated time points (0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot.

-

Self-Validation Pillar 3 (Internal Standard): Immediately quench the aliquot into 150 µL of ice-cold acetonitrile containing an analytical Internal Standard (IS) (e.g., Tolbutamide). This corrects for LC-MS/MS matrix effects and injection variations.

-

-

Centrifugation & LC-MS/MS Analysis:

-

Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

-

Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) to track substrate depletion.

-

-

Data Processing:

-

Plot the natural log of the percentage of parent compound remaining versus time. Calculate

and

-

Step-by-step workflow for the self-validating HLM metabolic stability assay.

Conclusion

The 1,1,1-trifluoro-2-(4-fluorophenyl)propan-2-amine scaffold represents a masterclass in rational drug design. By understanding the specific enzymatic mechanisms of CYP450 and MAO, and strategically deploying fluorine to alter both steric accessibility and electronic distribution, researchers can transform a metabolically labile amine into a highly stable pharmacophore.

References

1.[5] FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI - 2.[2] Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability - Benchchem - 3.[1] Fenfluramine | C12H16F3N | CID 3337 - PubChem - NIH - 4.[3] On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv - 5.[4] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC -

Sources

An In-depth Technical Guide to the Synthesis of 1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine

Abstract

1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine is a crucial building block in medicinal chemistry, frequently incorporated into bioactive molecules to enhance properties such as metabolic stability and binding affinity.[1] This technical guide provides a comprehensive overview of the primary synthetic strategies for this compound, with a focus on the nucleophilic trifluoromethylation of imine precursors. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss the critical parameters that influence reaction outcomes. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important fluorinated amine.

Introduction: The Significance of α-Trifluoromethylamines

The introduction of a trifluoromethyl (CF₃) group into organic molecules is a widely employed strategy in drug design.[1] The unique properties of the CF₃ group, including its high electronegativity, metabolic stability, and ability to modulate the pKa of nearby functional groups, can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] α-Trifluoromethylamines, in particular, are of great interest as they serve as isosteres for natural amino acids and are key components in a variety of pharmaceuticals.[3] The target molecule of this guide, 1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine, combines the beneficial effects of the trifluoromethyl group with the presence of a 4-fluorophenyl moiety, another common feature in modern pharmaceuticals.

Core Synthetic Strategy: Nucleophilic Trifluoromethylation of Ketimines

The most prevalent and direct approach to synthesizing α-tertiary trifluoromethylamines like 1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine involves the nucleophilic addition of a trifluoromethyl group to a ketimine precursor.[2][4] This strategy is advantageous due to the ready availability of the starting materials and the generally high efficiency of the key trifluoromethylation step.

The Precursor: N-Substituted 1-(4-fluorophenyl)ethan-1-imine

The synthesis commences with the formation of a suitable ketimine from 4'-fluoroacetophenone. The choice of the N-substituent on the imine is critical as it can influence the reactivity of the C=N bond and can be leveraged for stereocontrol in asymmetric syntheses. Common N-substituents include benzyl and sulfinyl groups.

2.1.1. Synthesis of N-Benzyl-1-(4-fluorophenyl)ethan-1-imine

A straightforward condensation reaction between 4'-fluoroacetophenone and benzylamine yields the corresponding N-benzyl imine.[5] This reaction is typically catalyzed by an acid and driven to completion by the removal of water.

Experimental Protocol: Synthesis of N-Benzyl-1-(4-fluorophenyl)ethan-1-imine [5][6]

-

To a solution of 4'-fluoroacetophenone (1.0 eq) in toluene, add benzylamine (1.1 eq).

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure. The crude imine is often used in the next step without further purification.

The Key Step: Nucleophilic Trifluoromethylation

The central transformation in this synthesis is the addition of a trifluoromethyl nucleophile to the imine carbon. The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is the most widely used and effective reagent for this purpose.[1][7][8][9]

2.2.1. Mechanism of Trifluoromethylation using the Ruppert-Prakash Reagent

The Ruppert-Prakash reagent itself is not nucleophilic. It requires activation by a fluoride source, such as tetrabutylammonium fluoride (TBAF), to generate the reactive trifluoromethyl anion (CF₃⁻).[1][9] This highly nucleophilic anion then attacks the electrophilic carbon of the imine bond. The resulting nitrogen anion is subsequently trapped by the trimethylsilyl group to form a silylated amine, which is then hydrolyzed during workup to yield the desired trifluoromethylated amine.[1]

Caption: Mechanism of Ruppert-Prakash trifluoromethylation.

2.2.2. Experimental Protocol: Trifluoromethylation of N-Benzyl-1-(4-fluorophenyl)ethan-1-imine[5]

-

Dissolve the crude N-benzyl-1-(4-fluorophenyl)ethan-1-imine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add the Ruppert-Prakash reagent (TMSCF₃, 1.5 eq) dropwise.

-

Slowly add a solution of tetrabutylammonium fluoride (TBAF, 0.1 eq in THF) to initiate the reaction.

-

Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Deprotection of the N-Benzyl Group

The final step in this sequence is the removal of the N-benzyl protecting group to afford the primary amine. This is typically achieved through catalytic hydrogenation.[5]

2.3.1. Experimental Protocol: Hydrogenolysis of the N-Benzyl Group[5]

-

Dissolve the crude N-benzyl-1,1,1-trifluoro-2-(4-fluorophenyl)propan-2-amine in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

-

Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

Asymmetric Synthesis: Accessing Enantioenriched Amines

For many pharmaceutical applications, a single enantiomer of the chiral α-trifluoromethylamine is required.[2] Several strategies have been developed to achieve the enantioselective synthesis of these compounds.

Chiral Auxiliaries: The Ellman Sulfinamide Approach

One of the most reliable methods for asymmetric amine synthesis involves the use of a chiral sulfinamide auxiliary, such as tert-butanesulfinamide, developed by the Ellman group.[10] The chiral sulfinyl group directs the nucleophilic addition of the trifluoromethyl group to one face of the imine, leading to a high degree of diastereoselectivity.[11][12] The auxiliary can then be readily cleaved under acidic conditions to provide the enantioenriched primary amine.

Caption: Asymmetric synthesis using a chiral sulfinamide auxiliary.

Catalytic Asymmetric Methods

The development of catalytic enantioselective methods for the synthesis of α-trifluoromethylamines is an active area of research.[2][13][14] These methods often involve the use of chiral catalysts to control the stereochemistry of the trifluoromethylation or a subsequent reduction step. While highly desirable, the development of a general and highly efficient catalytic asymmetric synthesis for α-tertiary trifluoromethylamines remains a challenge.

Purification and Characterization

The final product, 1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine, is typically purified by column chromatography on silica gel.[1] For enantioenriched samples, chiral High-Performance Liquid Chromatography (HPLC) is used to determine the enantiomeric excess (ee%).[15]

General Purification Protocol

-

The crude product is dissolved in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).

-

The solution is loaded onto a silica gel column.

-

The product is eluted using a gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent.

-

Fractions are collected and analyzed by TLC.

-

Fractions containing the pure product are combined and the solvent is removed under reduced pressure.

Table 1: Summary of Key Synthetic Steps and Conditions

| Step | Reaction | Key Reagents | Solvent | Typical Conditions |

| 1 | Imine Formation | 4'-Fluoroacetophenone, Benzylamine, p-TsOH | Toluene | Reflux with Dean-Stark |

| 2 | Trifluoromethylation | TMSCF₃, TBAF | THF | -78 °C to room temp. |

| 3 | Deprotection | H₂, Pd/C | Methanol | Atmospheric pressure |

Safety Considerations

-

Ruppert-Prakash Reagent (TMSCF₃): This reagent is flammable and reacts with moisture. It should be handled under an inert atmosphere in a well-ventilated fume hood.[1]

-

Tetrabutylammonium Fluoride (TBAF): TBAF is corrosive and should be handled with care.

-

Hydrogenation: Hydrogen gas is highly flammable. Hydrogenation reactions should be conducted in a well-ventilated area, away from ignition sources, and with appropriate safety precautions.

-

General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves when handling chemicals.[1] Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The synthesis of 1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine is a well-established process, primarily relying on the nucleophilic trifluoromethylation of an imine precursor using the Ruppert-Prakash reagent. This technical guide has outlined the key steps involved in this synthesis, from the preparation of the imine to the final deprotection and purification of the target amine. Furthermore, we have explored strategies for achieving enantioselectivity, which is crucial for the pharmaceutical applications of this compound. By understanding the underlying mechanisms and experimental nuances, researchers can effectively and safely synthesize this valuable fluorinated building block for their drug discovery and development programs.

References

- Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC. (URL: )

-

Synthesis of α-Trifluoromethylated Amines via Fluoroalkylation and Defluoroamination of Indoles | Organic Letters - ACS Publications. (URL: [Link])

-

Synthesis of Trifluoromethylated Amines Using 1,1-Bis(dimethylamino)-2,2,2-trifluoroethane | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines - Brandeis ScholarWorks. (URL: [Link])

-

Trifluoromethyltrimethylsilane - Wikipedia. (URL: [Link])

-

Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016 - RSC Publishing. (URL: [Link])

-

Electrophilic N-Trifluoromethylation of N-H Ketimines - PubMed. (URL: [Link])

-

The [3+2] Annulation of CF3-Ketimines by Re Catalysis: Access to CF3-Containing Amino Heterocycles and Polyamides - PMC. (URL: [Link])

-

Electrophilic N-Trifluoromethylation of N–H Ketimines - ACS Publications. (URL: [Link])

-

Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - Beilstein Journals. (URL: [Link])

-

Nucleophilic trifluoromethylation of carbonyl compounds and derivatives - ResearchGate. (URL: [Link])

-

Stereoselective Nucleophilic Trifluoromethylation of N-(tert-Butylsulfinyl)imines by Using Trimethyl(trifluoromethyl)silane. (URL: [Link])

-

Catalytic asymmetric synthesis of chiral fluoroorganic compounds - ScienceDirect. (URL: [Link])

- EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane - Google P

-

1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides - ePrints Soton - University of Southampton. (URL: [Link])

-

Nucleophilic trifluoromethylation of carbonyl compounds and derivatives - Semantic Scholar. (URL: [Link])

-

Nucleophilic Perfluoroalkylation of Imines and Carbonyls: Perfluoroalkyl Sulfones as Efficient Perfluoroalkyl-Transfer Motifs - Organic Chemistry Portal. (URL: [Link])

- EP2275396B1 - Purification of 1,1,1,3,3,3-hexafluoroisopropanol - Google P

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications - Beilstein Journals. (URL: [Link])

-

Asymmetric Synthesis of Amines - Ellman Laboratory - Yale University. (URL: [Link])

-

1,1,1-TRIFLUOROPROPAN-2-AMINE, (R)- - precisionFDA. (URL: [Link])

-

Nucleophilic Trifluoromethylation of Imines under Acidic Conditions | Request PDF. (URL: [Link])

-

1,1,1-Trifluoro-2-propanamine | C3H6F3N | CID 3783165 - PubChem - NIH. (URL: [Link])

- US3864402A - Purification of secondary alkyl amines - Google P

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent - Enamine [enamine.net]

- 6. EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane - Google Patents [patents.google.com]

- 7. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]

- 8. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]

- 9. Trifluoromethylation [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]

- 10. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 11. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 12. Nucleophilic Perfluoroalkylation of Imines and Carbonyls: Perfluoroalkyl Sulfones as Efficient Perfluoroalkyl-Transfer Motifs [organic-chemistry.org]

- 13. Research Portal [scholarworks.brandeis.edu]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Part 1: Foundational Principles: The Stereoelectronic Impact of Fluorination

An In-Depth Technical Guide: Conformational Analysis of 1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine

Executive Summary

1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine is a complex amphetamine analogue whose therapeutic potential is intrinsically linked to its three-dimensional structure. The strategic incorporation of a trifluoromethyl (CF3) group and a para-fluorophenyl moiety introduces significant steric and electronic perturbations that dictate its conformational landscape. Understanding these preferences is paramount for drug development professionals, as conformation governs receptor binding affinity, metabolic stability, and overall pharmacokinetic profiles. This guide provides a comprehensive, multi-platform strategy for elucidating the conformational profile of this molecule, integrating high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and robust computational modeling. By synthesizing data from these orthogonal techniques, we present a self-validating workflow that moves beyond theoretical postulation to deliver an experimentally-grounded and computationally-refined understanding of the molecule's behavior in both solution and solid states.

The conformational preferences of 1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine are not random but are governed by a delicate interplay of steric hindrance and stereoelectronic effects originating from its unique fluorination pattern.

-

The Amphetamine Core: The basic amphetamine skeleton prefers a conformation where the side chain is extended, and the phenyl and ammonium groups are in a trans or anti-periplanar arrangement to minimize steric clash.[1] This extended conformation is often observed in crystal structures of amphetamine salts and is believed to be relevant for its interaction with biological targets.[2][3]

-

The Trifluoromethyl (CF3) Group: Replacing a methyl group with CF3 introduces two major conformational influences. Firstly, the CF3 group is significantly larger than a methyl group, creating a strong steric impetus that influences the rotation around the C1-C2 bond. Secondly, it exerts a powerful electron-withdrawing inductive effect. This can lead to hyperconjugative interactions, such as the fluorine gauche effect, where a gauche arrangement between the fluorine and an adjacent electropositive group is stabilized.[4][5] The inclusion of a CF3 group has become a key strategy in medicinal chemistry to enhance metabolic stability and binding potency.[6]

-

The 4-Fluorophenyl Moiety: The fluorine atom on the phenyl ring alters the electronic properties of the aromatic system.[7] Its high electronegativity can influence the molecule's pKa and dipole moment, which in turn affects membrane permeability and bioavailability.[8] Furthermore, the C-F bond can act as a weak hydrogen bond acceptor, opening the possibility for intramolecular N-H···F-C or C-H···F-C interactions that can stabilize specific conformations.[9][10]

Part 2: A Multi-Pronged Analytical Strategy

A credible conformational analysis cannot rely on a single technique. We advocate for an integrated approach where computational modeling guides experimental design, and spectroscopic and crystallographic data provide validation and refinement.

Caption: Integrated workflow for conformational analysis.

Part 3: Solution-State Conformation via NMR Spectroscopy

NMR spectroscopy is the premier technique for determining the conformational dynamics of molecules in solution, mimicking a physiological environment.[11] A combination of 1D and 2D NMR experiments, with a particular focus on fluorine's unique properties, is essential.[12][13]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent can be critical, as polarity may influence conformational equilibria.[11]

-

1D Spectra Acquisition:

-

Acquire standard 1H and 13C{1H} spectra to assign all proton and carbon signals.

-

Acquire a 19F spectrum. The wide chemical shift range of 19F NMR provides high resolution for the CF3 and Ar-F signals.[14]

-

-

2D Homonuclear Correlation:

-

Run a COSY (Correlation Spectroscopy) experiment to establish H-H coupling networks.

-

-

2D Heteronuclear Correlation:

-

Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate directly bonded C-H pairs.

-

Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment to establish long-range C-H correlations, which is crucial for assigning quaternary carbons.

-

-

Conformational Analysis (Key Experiments):

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other (< 5 Å), regardless of whether they are bonded. The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the nuclei, providing powerful conformational constraints.

-

HOESY (Heteronuclear Overhauser Effect Spectroscopy): A 1H-19F HOESY can be particularly insightful, revealing spatial proximities between protons and the fluorine atoms of the CF3 or 4-fluorophenyl groups.

-

-

Coupling Constant Analysis: Carefully measure the three-bond proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants. These values are related to the dihedral angles via Karplus-type relationships and can be used to estimate rotamer populations.

Caption: Experimental workflow for NMR-based analysis.

Part 4: Solid-State Conformation via X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[2] This data serves as a critical benchmark for validating computational models and understanding intermolecular interactions that may influence crystal packing.[10]

Experimental Protocol: X-ray Diffraction

-

Crystallization: Growing single crystals suitable for diffraction is the most challenging step.

-

Screen various solvents and solvent mixtures (e.g., ethanol, isopropanol, ethyl acetate, hexane).

-

Employ techniques such as slow evaporation, vapor diffusion, or cooling crystallization. The hydrochloride or other salt forms of the amine may yield better quality crystals.[15]

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer.

-

Collect diffraction data using a diffractometer, typically with Mo Kα or Cu Kα radiation.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

-

Build and refine the molecular model against the experimental data until convergence is reached.

-

The refined structure will provide precise bond lengths, bond angles, and torsional angles, defining the molecule's solid-state conformation. It will also reveal the network of intermolecular interactions, such as hydrogen bonds involving the amine group and the sulfate counter-ion (if a salt is used).[3]

Part 5: In Silico Analysis via Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), is indispensable for exploring the full potential energy surface of the molecule.[16] It allows for the identification of all stable conformers and the quantification of their relative energies, providing a level of detail often inaccessible by experiment alone.

Protocol: DFT-Based Conformational Search

-

Initial Structure Generation: Build the 3D structure of the molecule in a molecular editor.

-

Conformational Search:

-

Perform a systematic or stochastic conformational search using a computationally inexpensive method (e.g., a molecular mechanics force field like MMFF94) to generate a diverse set of starting geometries.

-

-

DFT Optimization and Frequency Calculation:

-

Optimize the geometry of each unique conformer using a robust DFT functional and basis set (e.g., ωB97X-D/6-311++G(d,p)), including a dispersion correction (like -D) to accurately model non-covalent interactions.[5]

-

Perform a frequency calculation at the same level of theory to confirm that each structure is a true energy minimum (no imaginary frequencies) and to obtain thermochemical data (enthalpy and Gibbs free energy).

-

-

Data Analysis:

-

Calculate the relative Gibbs free energies (ΔG) of all conformers to determine their populations at a given temperature using the Boltzmann distribution.

-

Analyze the key dihedral angles of the low-energy conformers.

-

(Optional but recommended) Calculate NMR parameters (chemical shifts, coupling constants) for the lowest energy conformers and compare them with experimental values for validation.

-

Caption: Workflow for computational conformational analysis.

Part 6: Data Synthesis and Final Conformational Profile

The power of this integrated approach lies in the synthesis of all data. The solid-state structure from X-ray crystallography provides a validation point for the DFT calculations. The DFT-calculated populations and NMR parameters can then be compared with the solution-state NMR data to build a confident model of the molecule's dynamic behavior.

Table 1: Hypothetical Data Summary for Conformational Analysis

| Parameter | Method | Conformer A | Conformer B | Population |

| τ (Cα-Cβ-C1-N) | X-ray | 175.2° | - | Solid State |

| DFT (ΔG) | 178.1° | 65.4° | A: 85% | |

| (0.0 kcal/mol) | (1.5 kcal/mol) | B: 15% | ||

| ³J (Hα-Hβ) | NMR (exp) | - | - | 10.5 Hz |

| DFT (calc) | 11.2 Hz | 3.1 Hz | (Weighted Avg: 10.0 Hz) | |

| NOE (Hβ ↔ Ar-H) | NMR (exp) | Strong | Weak | Consistent with A |

This synthesized data allows for a comprehensive understanding. For example, the molecule might exist predominantly in an extended conformation in both solid and solution phases (Conformer A), with a minor population of a gauche conformer in solution (Conformer B). This detailed insight is invaluable for structure-activity relationship (SAR) studies and rational drug design.

References

- Fluorinated Protein–Ligand Complexes: A Computational Perspective.

- Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calcul

- 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PMC.

- The crystal structure and evidence of the phase transition in D-amphetamine sulfate, as studied by X-ray crystallography, DSC and NMR spectroscopy.

- NMR Spectroscopy: a Tool for Conform

- Using Benchtop 19F NMR to Evalu

- In Situ Cryo-Crystallization of Fluorinated Amines: A Comparative Study of Cooperative Intermolecular Interactions Involving Ordered and Disordered Fluorine. Crystal Growth & Design.

- Trifluoromethyl analogs of amphetamine and norephedrine. R Discovery.

- Fluorinated Protein–Ligand Complexes: A Comput

- Conformational analysis of amphetamine and methamphetamine: a comprehensive approach by vibrational and chiroptical spectroscopy.

- 2-(4-Fluorophenyl)propan-2-amine hydrochloride. Sigma-Aldrich.

-

DFT-D4 Insight into the Inclusion of Amphetamine and Methamphetamine in Cucurbit[10]uril: Energetic, Structural and Biosensing Properties. PMC.

- Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. MDPI.

- Conformational analysis and crystal structure of {1[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl} [(5-methylpyridin-2-yl)methyl]amine, fumaric acid salt.

- Application of 19F NMR Spectroscopy for Content Determination of Fluorin

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- The crystal structure and evidence of the phase transition in d-amphetamine sulfate, as studied by X-ray crystallography, DSC and NMR spectroscopy. New Journal of Chemistry (RSC Publishing).

- Crystalline salts of a dextroamphetamine prodrug.

- Conformational preferences of fluorine-containing agrochemicals and their implications for lipophilicity prediction. Beilstein Journals.

- An Overview of Fluorine NMR.

- The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- The crystal and molecular structure of amphetamine sulfate.

- 19F-centred NMR analysis of mono-fluorin

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The crystal structure and evidence of the phase transition in d-amphetamine sulfate, as studied by X-ray crystallography, DSC and NMR spectroscopy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains | MDPI [mdpi.com]

- 5. BJOC - Conformational preferences of fluorine-containing agrochemicals and their implications for lipophilicity prediction [beilstein-journals.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. auremn.org.br [auremn.org.br]

- 12. azom.com [azom.com]

- 13. researchgate.net [researchgate.net]

- 14. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. EP3459538A1 - Crystalline salts of a dextroamphetamine prodrug - Google Patents [patents.google.com]

- 16. DFT-D4 Insight into the Inclusion of Amphetamine and Methamphetamine in Cucurbit[7]uril: Energetic, Structural and Biosensing Properties - PMC [pmc.ncbi.nlm.nih.gov]

The Hydrogen Bonding Potential of Fluorinated Chiral Amines: A Technical Guide for Rational Drug Design

Executive Summary

The strategic incorporation of fluorine into chiral amine scaffolds represents a cornerstone of modern medicinal chemistry. Because chiral amines are ubiquitous in pharmaceutical agents, modulating their basicity, lipophilicity, and hydrogen-bonding capacity is critical for optimizing pharmacokinetics and target engagement. This whitepaper provides an in-depth mechanistic analysis of how

The Physicochemical Paradigm Shift: Fluorine's Mechanistic Impact

The introduction of a fluorine atom adjacent to a chiral amine fundamentally rewires the microenvironment of the nitrogen atom. Fluorine is the most electronegative element (

A. Inductive Attenuation of pKa

The strong

B. Inversion of Hydrogen Bond Capacity

As electron density is inductively withdrawn from the nitrogen lone pair, the amine's capacity to act as a Hydrogen Bond Acceptor (HBA) is severely diminished. Conversely, the polarization of the N–H bond increases, rendering the proton more electropositive. This significantly amplifies the amine's capacity as a Hydrogen Bond Donor (HBD) 2[2].

C. Conformational Control: The "Gauche Effect"

In

-

Hyperconjugation: Electron density from the C–H bonding orbital (

) delocalizes into the low-energy C–F antibonding orbital ( -

Electrostatic Attraction: At physiological pH, the protonated amine (

) forms a stabilizing intramolecular electrostatic interaction with the partially negative fluorine atom (

Mechanistic pathways of fluorine substitution altering amine properties and drug efficacy.

Quantitative Profiling of Hydrogen Bonding

The degree of fluorination directly correlates with the magnitude of the physicochemical shift. The table below summarizes the quantitative impact of sequential

| Structural Motif | Representative Scaffold | Approx. pKa | H-Bond Donor (HBD) Capacity | H-Bond Acceptor (HBA) Capacity | Impact on Lipophilicity (logD at pH 7.4) |

| Non-fluorinated | Ethylamine | 10.6 | Moderate | High | Baseline |

| Monofluoro ( | 2-Fluoroethylamine | 9.0 | High | Moderate | +0.5 to +1.0 |

| Difluoro ( | 2,2-Difluoroethylamine | 7.3 | Very High | Low | +1.5 to +2.0 |

| Trifluoro ( | 2,2,2-Trifluoroethylamine | 5.7 | Exceptional | Very Low | > +2.0 |

Note: As pKa drops below physiological pH, the neutral species dominates, exponentially increasing logD and membrane permeability.

Self-Validating Experimental Protocol: F-NMR Titration for pKa and H-Bond Basicity

To accurately utilize fluorinated chiral amines in drug design, their exact pKa and hydrogen-bonding basicity must be empirically determined. Traditional potentiometric titration often fails due to poor aqueous solubility of advanced drug intermediates.

Causality of Choice:

Step-by-Step Methodology

Phase 1: Sample & Buffer Preparation

-

Analyte Preparation: Dissolve the fluorinated chiral amine in a 90:10

mixture to a final concentration of 1-5 mM. -

Internal Standard (The Self-Validation Mechanism): Spike the solution with 0.5 mM of 2,2,2-trifluoroethanol (TFE). Causality: TFE has a pKa of ~12.5. Within the physiological testing range (pH 3 to 10), its protonation state—and thus its

F chemical shift—must remain absolutely static. If the TFE peak drifts during the experiment, it immediately flags a failure in temperature control or spectrometer lock, invalidating the run. -

Buffer Array: Prepare a series of 15 universal buffers (e.g., Britton-Robinson buffer) ranging from pH 3.0 to 10.0 in 0.5 pH increments.

Phase 2: NMR Acquisition

4. Titration: Aliquot the analyte solution into 15 NMR tubes, adding an equal volume of each respective buffer.

5. Acquisition: Acquire

Phase 3: Data Analysis & Modeling

6. Shift Extraction: Plot the observed chemical shift (

Self-validating 19F-NMR workflow for determining pKa and hydrogen bond basicity.

Translational Impact in Drug Discovery

The modulation of hydrogen bonding via chiral amine fluorination is not merely an academic exercise; it is a proven strategy for rescuing stalled drug discovery programs.

Case Study: h5-HT

Similarly, in the optimization of PDE9 inhibitors, H/F replacement on cyclic amines systematically decreased the basic pKa by up to 3.3 units. This attenuation of H-bond acceptor capacity directly correlated with a reduction in Pgp-mediated efflux, effectively transforming a membrane-impermeable hit into a viable lead compound 1[1].

References

- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors Source: nih.gov

- CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties Source: nih.gov

- Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism Source: acs.org

- Origami with small molecules: exploiting the C–F bond as a conformational tool Source: beilstein-journals.org

- 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as High Affinity, Selective, and Orally Bioavailable h5-HT2A Receptor Antagonists Source: acs.org

Sources

- 1. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Origami with small molecules: exploiting the C–F bond as a conformational tool [beilstein-journals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Amide coupling conditions for 1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine

Application Note: Advanced Amide Coupling Strategies for -Trifluoromethyl Tertiary Carbinamines

Target Substrate: 1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Causality

The incorporation of the trifluoromethyl (-CF

-

Extreme Steric Shielding: As an

-disubstituted tertiary carbinamine, the nitrogen atom is buried within the van der Waals radii of a methyl group, a bulky -CF -

Severe Electronic Deactivation: The intense inductive electron-withdrawing effect (-I) of the

-CF

To overcome this "perfect storm" of deactivation, standard peptide coupling reagents must be abandoned. Instead, the synthetic paradigm must be inverted by either deploying an ultra-small, highly reactive electrophile (Acid Fluoride)[3], or artificially boosting the nucleophilicity of the amine via organometallic activation (Aluminum Amide)[4].

Strategic Workflows & Logical Relationships

Strategy 1: Electrophile Miniaturization (Acid Fluoride)

Fluorine is the smallest halogen (van der Waals radius = 1.47 Å). Converting a carboxylic acid to an acid fluoride creates a highly polarized, exceptionally reactive carbonyl carbon with minimal steric bulk, allowing it to penetrate the steric shield of the carbinamine[2].

Logical comparison of Acid Fluoride activation vs. standard bulky active esters.

Strategy 2: Nucleophile Amplification (Organoaluminum)

Trimethylaluminum (AlMe

Workflow of AlMe3-mediated amidation for sterically hindered amines.

Quantitative Data & Strategy Selection

Table 1 summarizes the operational parameters for selecting the appropriate methodology based on your specific carboxylic acid partner.

| Strategy | Reagents | Electrophile Steric Demand | Nucleophile Activation | Typical Yield Range | Primary Advantage |

| Acid Fluoride | TFFH, DIPEA | Very Low (F radius = 1.47 Å) | None (Relies on electrophile) | 65 - 85% | Mild conditions; highly resistant to hydrolysis; bench-stable intermediates[3]. |

| Organoaluminum | AlMe | Low (Unactivated Ester) | High (Forms Al-amide complex) | 70 - 90% | Overcomes extreme electronic deactivation; avoids epimerization of |

| Acid Chloride | Ghosez's Reagent | Low (Cl radius = 1.75 Å) | None (Relies on electrophile) | 40 - 70% | Cost-effective; avoids heavy metals and specialized fluorinating agents[1]. |

Self-Validating Experimental Protocols

Protocol A: Acid Fluoride Activation via TFFH

Use this protocol when the carboxylic acid is sensitive to harsh Lewis acids or when starting from a free carboxylic acid.

Materials: Carboxylic acid (1.0 equiv), 1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine (1.2 equiv), TFFH (1.2 equiv), DIPEA (3.0 equiv), anhydrous DCM.

Step-by-Step Procedure:

-

Electrophile Generation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (N

/Ar). Add DIPEA (3.0 mmol) followed by TFFH (1.2 mmol). -

Validation Check 1: Stir for 30 minutes at room temperature. Self-Validation: Take a 10

L aliquot, dilute in dry MeOH, and analyze via LC-MS. The presence of the methyl ester confirms the successful formation of the highly reactive acid fluoride intermediate. Alternatively, monitor via IR spectroscopy for the characteristic acid fluoride -

Nucleophilic Attack: Once activation is confirmed, add 1,1,1-trifluoro-2-(4-fluorophenyl)propan-2-amine (1.2 mmol) dropwise.

-

Thermal Drive: Due to the extreme steric hindrance of the amine, heat the reaction mixture to 40 °C (reflux in DCM) for 16-24 hours[2].

-

Validation Check 2: Monitor the consumption of the acid fluoride via LC-MS. The product mass

should steadily increase. -

Workup: Quench with saturated aqueous NaHCO

. Extract with DCM (3x), wash with 1M HCl (to remove unreacted amine and DIPEA), dry over Na

Protocol B: Organoaluminum-Mediated Amidation (Weinreb-Type)

Use this protocol when starting from a methyl or ethyl ester, or when Protocol A yields incomplete conversion due to severe electronic deactivation.

Materials: Carboxylic ester (1.0 equiv), 1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine (1.5 equiv), Trimethylaluminum (AlMe

Step-by-Step Procedure:

-

Complex Formation: Dissolve the amine (1.5 mmol) in anhydrous toluene (3 mL) under a strict argon atmosphere. Cool the solution to 0 °C.

-

AlMe

Addition: Slowly add AlMe -

Validation Check 1: Self-Validation: Observe the reaction mixture carefully. The evolution of methane gas (bubbling) is the physical confirmation that the active aluminum amide complex is forming[4]. Allow the mixture to warm to room temperature and stir until gas evolution completely ceases (approx. 30-45 mins).

-

Ester Addition: Dissolve the carboxylic ester (1.0 mmol) in anhydrous toluene (2 mL) and add it dropwise to the aluminum amide complex.

-

Thermal Drive: Heat the reaction to 80-100 °C for 12 hours. The high temperature is required to overcome the activation energy barrier of the sterically congested tetrahedral intermediate.

-

Validation Check 2: Monitor via TLC/LC-MS. The highly UV-active 4-fluorophenyl group of the amine allows for easy tracking of the conversion to the slower-eluting amide product.

-

Workup (Caution): Cool to 0 °C. Carefully quench the remaining AlMe

by the dropwise addition of a saturated aqueous Rochelle salt (Potassium sodium tartrate) solution or 1M HCl. Stir vigorously for 1 hour to break up aluminum emulsions. Extract with EtOAc (3x), dry over MgSO

References

- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: Organic Process Research & Development URL

- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates Source: Organic & Biomolecular Chemistry URL

- TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations Source: ResearchGate URL

- Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt Source: Journal of the American Chemical Society / NIH URL

Application Note: 1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine as a Next-Generation Chiral Building Block

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Focus: Structural rationale, physicochemical profiling, and stereoselective synthesis protocols.

Executive Summary

The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles remains a primary bottleneck in small-molecule drug discovery. Chiral primary amines are ubiquitous pharmacophores; however, they frequently suffer from rapid oxidative metabolism and hERG channel liabilities due to their high basicity.

1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine represents a highly engineered chiral building block designed to overcome these limitations. By combining an

Scientific Rationale: The Causality of Structural Design

The design of this building block is not arbitrary; every functional group serves a distinct, synergistic purpose in shielding the molecule from enzymatic degradation while optimizing its physicochemical properties[2].

-

The

-Trifluoromethyl Effect (Basicity & Lipophilicity): The strong electron-withdrawing inductive effect of the CF3 group pulls electron density away from the amine lone pair. This drastically lowers the pKa of the amine from a typical ~9.5 to approximately 6.8. Consequently, at physiological pH (7.4), a larger fraction of the drug remains unionized, drastically improving passive membrane permeability and mitigating hERG toxicity (which is primarily driven by protonated amines). -

The Quaternary Stereocenter (MAO Shielding): The addition of the

-methyl group creates a fully substituted chiral center. The complete absence of an -

The para-Fluoro Substitution (CYP450 Shielding): The C-F bond is the strongest single bond in organic chemistry. Strategic placement of fluorine at the para position of the phenyl ring chemically blocks Cytochrome P450 (CYP450) mediated aromatic hydroxylation, a primary metabolic sink for aryl-containing drugs.

Metabolic shielding mechanisms of the fluorinated chiral building block.

Physicochemical Profiling

To illustrate the impact of these modifications, the table below summarizes the quantitative shifts in physicochemical properties when transitioning from a standard benzylamine to the fully substituted target scaffold.

| Structural Core | pKa (Amine) | LogP (calc) | In Vitro Half-Life (HLM, min) | Primary Metabolic Liability |

| ~9.5 | 1.8 | < 15 | Benzylic oxidation, MAO | |

| ~7.2 | 2.5 | 45 | Aromatic hydroxylation | |

| 1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine | ~6.8 | 3.1 | > 120 | Highly stable |

Stereoselective Synthesis Protocol

Synthesizing quaternary chiral amines bearing a trifluoromethyl group is notoriously difficult due to the steric bulk and the electron-deficient nature of the intermediate ketimines. To achieve high enantiopurity, this protocol utilizes Ellman’s chiral auxiliary (), specifically tert-butanesulfinamide[3][4].

Causality of the Reagents:

-

Ti(OEt)4: Trifluoromethyl ketones are highly deactivated. Standard dehydrating agents (like MgSO4) fail to drive imine condensation. Ti(OEt)4 acts as both a powerful Lewis acid to activate the carbonyl and an irreversible water scavenger[4][5].

-

Facial Shielding: The bulky tert-butyl group of the sulfinamide auxiliary effectively blocks one face of the resulting ketimine. When the Grignard reagent (MeMgBr) attacks, it is forced to approach from the less hindered face, ensuring exceptional diastereoselectivity (>95:5 dr).

Enantioselective synthesis workflow using Ellman's chiral auxiliary.

Step-by-Step Methodology

Phase 1: Condensation to Chiral Sulfinyl Ketimine

-

Setup: In an oven-dried, argon-purged round-bottom flask, dissolve 1-(4-fluorophenyl)-2,2,2-trifluoroethanone (10.0 mmol, 1.0 eq) and (R)-tert-butanesulfinamide (11.0 mmol, 1.1 eq) in anhydrous THF (25 mL).

-

Activation: Add Titanium(IV) ethoxide (Ti(OEt)4) (20.0 mmol, 2.0 eq) dropwise at room temperature via syringe.

-

Reaction: Heat the mixture to 70°C and stir for 12–18 hours. Monitor completion via TLC or LC-MS.

-

Workup (Self-Validating Step): Cool to room temperature and pour the mixture into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. Observation: A dense, white precipitate of TiO2 will rapidly form. Filter the suspension through a pad of Celite, washing the cake thoroughly with Ethyl Acetate (EtOAc).

-

Isolation: Separate the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude (R)-sulfinyl ketimine.

Phase 2: Diastereoselective Grignard Addition

-

Setup: Dissolve the crude ketimine (approx. 10.0 mmol) in anhydrous Toluene (40 mL) under argon and cool to -78°C using a dry ice/acetone bath.

-

Addition: Slowly add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 20.0 mmol, 2.0 eq) dropwise over 15 minutes.

-

Reaction: Stir at -78°C for 4 hours, then allow the reaction to slowly warm to room temperature overnight. Causality: Maintaining low temperatures during the initial addition is critical to prevent non-selective background reactions and maximize diastereomeric excess (d.e.).

-

Quench: Cool the flask to 0°C and carefully quench with saturated aqueous NH4Cl (20 mL). Extract with EtOAc (3 x 30 mL), dry the combined organics, and concentrate. Purify via flash column chromatography to isolate the pure diastereomer.

Phase 3: Acidic Deprotection

-

Cleavage: Dissolve the purified chiral sulfinamide in Methanol (20 mL). Add 4M HCl in Dioxane (5.0 eq) and stir at room temperature for 1 hour[6].

-

Isolation: Concentrate the mixture to dryness to remove volatile byproducts. Partition the resulting hydrochloride salt between Dichloromethane (DCM) and 1M NaOH (to pH > 10). Extract the free amine into the organic layer, dry, and carefully concentrate (avoid high vacuum as the free amine may be semi-volatile) to yield enantiopure 1,1,1-trifluoro-2-(4-fluorophenyl)propan-2-amine.

Downstream Applications

Once isolated, this building block can be seamlessly integrated into late-stage drug development workflows. Its primary amine acts as an excellent nucleophile for:

-

Amide Couplings: Reacting with carboxylic acids using standard coupling reagents (HATU/DIPEA) to generate metabolically robust kinase inhibitors.

-

Urea Formation: Reacting with isocyanates or triphosgene-activated amines to synthesize rigid, lipophilic vectors for GPCR or nuclear receptor targeting.

By embedding this pre-optimized, highly shielded chiral center into a drug candidate, development teams can preemptively bypass late-stage attrition caused by poor pharmacokinetics or reactive metabolite formation.

References

-

Liu, G., Cogan, D. A., Owens, T. D., Tang, T. P., & Ellman, J. A. (1999). Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones. The Journal of Organic Chemistry, 64(4), 1278-1284. URL:[Link]

-

Chen, W., Chen, W., Yang, Q., & Peng, Y. (2026). Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Organic Chemistry Frontiers. URL:[Link]

-

Ruz, C., et al. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters, 24(20), 3658-3663. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. idus.us.es [idus.us.es]

Application Note: Advanced Reductive Amination Techniques for Fluorinated Amines in Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols

Mechanistic Principles & Causality

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery. The unique electronic properties and small steric footprint of the fluorine atom make it an exceptional bioisostere, frequently utilized to modulate basicity, enhance lipophilicity, and improve the metabolic stability of therapeutic candidates[1].

However, synthesizing these motifs via reductive amination presents a significant chemical challenge. The strong electron-withdrawing nature of fluoroalkyl groups (e.g., trifluoroethyl,

The Core Problem:

In a standard reductive amination (e.g., using

The Solution (Causality-Driven Reagent Selection): To successfully couple fluorinated amines, the synthetic strategy must decouple imine formation from reduction, or utilize a highly selective reducing agent:

-

Direct Amination with

: Sodium triacetoxyborohydride is a mild reducing agent. At a weakly acidic pH (6-8), imines are preferentially protonated and reduced significantly faster than the parent aldehydes or ketones. This kinetic selectivity allows for direct reductive amination of moderately deactivated fluoroalkyl amines without competitive carbonyl reduction. -

Stepwise Amination with

: For severely deactivated amines (e.g., 2,2,2-trifluoroethylamine or fluorinated anilines), imine formation is thermodynamically unfavorable. Titanium(IV) isopropoxide acts dualistically as a Lewis acid to activate the carbonyl carbon and as a dehydrating agent to irreversibly drive the equilibrium toward the imine[4]. Once the sterically hindered titanium-imine complex is fully formed, a more potent hydride source like

Workflow for Reagent Selection

The following decision matrix outlines the logical progression for selecting the appropriate reductive amination protocol based on the electronic properties of the fluorinated amine.

Decision matrix for reductive amination conditions based on fluorinated amine nucleophilicity.

Quantitative Reagent Selection Matrix

| Amine Type | Typical | Recommended Reagent System | Solvent | Typical Yield | Key Advantage |

| Non-fluorinated (Aliphatic) | 9.0 - 11.0 | MeOH or DCE | 85-95% | Fast, direct amination | |

| Monofluoroalkyl | 7.0 - 9.0 | DCE | 75-90% | High selectivity, mild | |

| Perfluoroalkyl (e.g., | 5.0 - 7.0 | Neat | 60-85% | Overcomes poor nucleophilicity | |

| Electron-deficient Aryl-F | < 5.0 | Neat | 50-80% | Drives unfavorable equilibrium |

Self-Validating Experimental Protocols

Protocol A: Direct Reductive Amination (Moderate Nucleophiles)